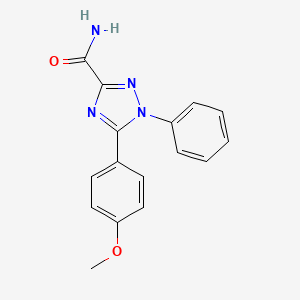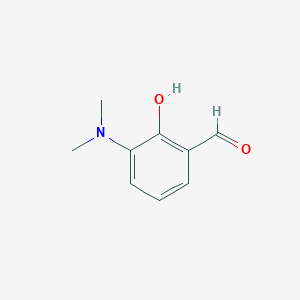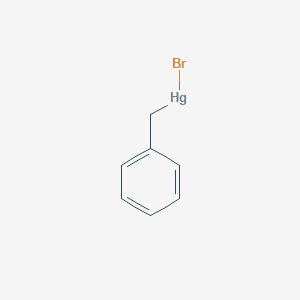
Benzyl(bromo)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(bromo)mercury is an organomercury compound characterized by the presence of a benzyl group attached to a mercury atom, which is further bonded to a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: Benzyl(bromo)mercury can be synthesized through the reaction of benzylmercury chloride with bromine. The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the bromination of benzylmercury compounds using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a continuous-flow reactor to ensure high yield and purity of the product .
化学反应分析
Types of Reactions:
Oxidation: Benzyl(bromo)mercury can undergo oxidation reactions, leading to the formation of benzylmercury oxide.
Reduction: Reduction reactions can convert this compound to benzylmercury or other lower oxidation state compounds.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc amalgam or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Benzylmercury oxide.
Reduction: Benzylmercury.
Substitution: Benzylmercury iodide or other substituted benzylmercury compounds.
科学研究应用
Benzyl(bromo)mercury has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury-binding proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of benzyl(bromo)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the high affinity of mercury for thiol groups, which are commonly found in cysteine residues of proteins .
相似化合物的比较
Benzylmercury chloride: Similar structure but with a chlorine atom instead of bromine.
Benzylmercury iodide: Contains an iodine atom instead of bromine.
Phenylmercury bromide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl(bromo)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a bromine atom.
属性
CAS 编号 |
4109-72-2 |
|---|---|
分子式 |
C7H7BrHg |
分子量 |
371.63 g/mol |
IUPAC 名称 |
benzyl(bromo)mercury |
InChI |
InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChI 键 |
RTSWGGZWJRXIFD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[Hg]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


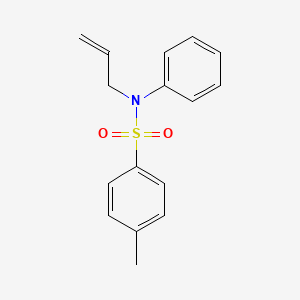
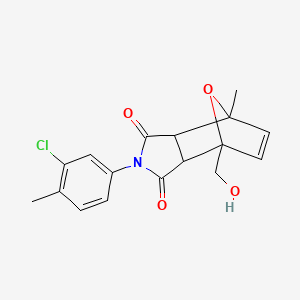

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)

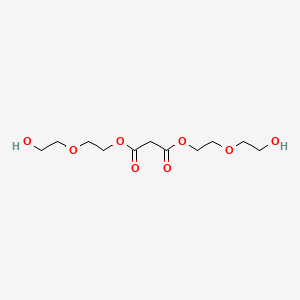
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)


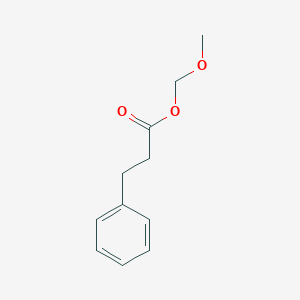
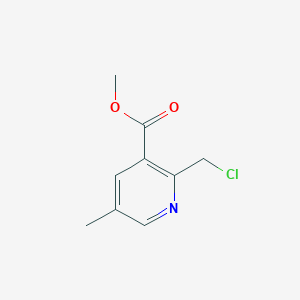
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
